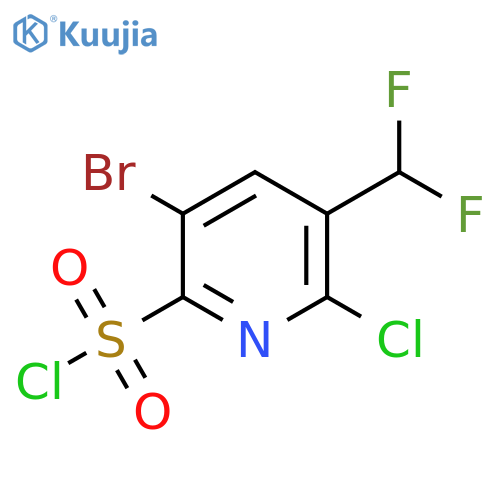Cas no 1805436-33-2 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride)

1805436-33-2 structure
商品名:5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride
CAS番号:1805436-33-2
MF:C6H2BrCl2F2NO2S
メガワット:340.957384586334
CID:4858773
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride
-
- インチ: 1S/C6H2BrCl2F2NO2S/c7-3-1-2(5(10)11)4(8)12-6(3)15(9,13)14/h1,5H
- InChIKey: YXAWNSDMIIVTON-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=C(N=C1S(=O)(=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.4
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062854-1g |
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride |
1805436-33-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1805436-33-2 (5-Bromo-2-chloro-3-(difluoromethyl)pyridine-6-sulfonyl chloride) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
